molecular formula C5H12ClNO3 B1525375 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride CAS No. 1311313-64-0

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride

Cat. No. B1525375
M. Wt: 169.61 g/mol
InChI Key: XBCWQWKHOGWBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a chemical compound with the CAS Number: 1311313-64-0 . It has a molecular weight of 169.61 . The IUPAC name for this compound is (2-methoxyethyl)glycine hydrochloride . It is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is 1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H . The InChI key is XBCWQWKHOGWBDA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical form of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a powder . It is stored at room temperature .

Scientific Research Applications

Organic Chemistry

“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1311313-64-0 . It is used in the field of organic chemistry .

Application

One application of this compound is in the ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . Importantly, this epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .

Method of Application

The method involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process is environmentally friendly due to its metal- and solvent-free conditions .

Results or Outcomes

The outcomes of this process are β-amino alcohols, which are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals . The reaction yields are high and the regioselectivity is excellent .

Occupational and Environmental Health

“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is related to “2-(2-methoxyethoxy)ethanol” (also known as diethylene glycol monomethyl ether), which is used as an anti-icing agent in the formulation of jet fuel JP-8 .

Application

The urinary metabolite of “2-(2-methoxyethoxy)ethanol”, known as (2-methoxyethoxy)acetic acid (MEAA), has been demonstrated to be a useful biomarker of exposure to jet fuel JP-8 . This is significant because JP-8 is the main battlefield fuel for all military operations in the United States Armed Forces and represents the single largest chemical exposure in Department of Defense personnel .

Method of Application

MEAA was used to measure exposure of jet propulsion fuel 8 (JP-8) in United States Air Force (USAF) personnel working at six airbases within the United States . Post-shift urine specimens from various personnel including high, moderate, and low exposure workgroup categories were collected and analyzed by a gas chromatographic-mass spectrometric test method .

Results or Outcomes

The study found that urinary MEAA can be used as an accurate biomarker of exposure for JP-8 workers and clearly distinguished the differences in JP-8 exposure by workgroup category . The number of samples detected as positive for MEAA exposure were significantly higher in the high exposure category compared to the moderate and low exposure categories .

Pharmaceutical Testing

“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is used in pharmaceutical testing .

Application

This compound is used as a reference standard in pharmaceutical testing . Reference standards are important in pharmaceutical testing as they provide a defined reference point against which other substances can be compared .

Method of Application

The compound is used as a reference standard in various analytical techniques used in pharmaceutical testing, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) . These techniques are used to identify and quantify the active pharmaceutical ingredient (API) in a drug product .

Results or Outcomes

The use of “2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” as a reference standard helps ensure the accuracy and reliability of pharmaceutical testing . This contributes to the quality assurance of pharmaceutical products, ensuring that they are safe and effective for use .

Safety And Hazards

The safety information for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(2-methoxyethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWQWKHOGWBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Xuan, S Gupta, X Li, M Bleuel, GJ Schneider… - …, 2017 - ACS Publications
Well-defined polypeptoids bearing oligomeric ethylene glycol side chains (PNMe(OEt) n G, n = 1–3) with a controlled molecular weight (3.26–28.6 kg/mol) and narrow molecular weight …
Number of citations: 54 pubs.acs.org
S Xuan - 2016 - search.proquest.com
The dissertation is about the design, synthesis and biological applications of polypeptoids and boron dipyrromethenes (BODIPYs). The dissertation is divided into seven chapters …
Number of citations: 2 search.proquest.com

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